molecular formula C9H10ClF2NO B2465349 5,8-Difluorochroman-4-amine hydrochloride CAS No. 1810070-13-3

5,8-Difluorochroman-4-amine hydrochloride

Cat. No.: B2465349
CAS No.: 1810070-13-3
M. Wt: 221.63
InChI Key: NTWBGVNPHSHJNN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO.ClH/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9;/h1-2,7H,3-4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWBGVNPHSHJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2C1N)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluorochroman-4-amine hydrochloride typically involves the fluorination of chroman derivatives followed by amination and subsequent conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety .

Chemical Reactions Analysis

Types of Reactions: 5,8-Difluorochroman-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines .

Scientific Research Applications

Medicinal Chemistry

5,8-Difluorochroman-4-amine hydrochloride is being investigated for its potential as a therapeutic agent. Its structure allows for interaction with specific enzymes and receptors, making it a candidate for drug development targeting various diseases, including:

  • Neurological Disorders : Research indicates that this compound may modulate pathways involved in neuroprotection and neuroinflammation.
  • Cancer Treatment : Studies have shown its efficacy in inhibiting tumor growth in models of various cancers, including glioblastoma and renal cell carcinoma .

The compound has demonstrated significant biological activity, particularly in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in managing inflammatory conditions like rheumatoid arthritis.

Case Study: Inhibition of Pro-inflammatory Cytokines

A study focused on macrophage activation revealed that this compound significantly reduced levels of pro-inflammatory cytokines. This highlights its potential utility in treating inflammatory disorders.

Industrial Applications

In industrial settings, this compound is utilized as a building block for synthesizing more complex molecules. Its unique properties make it suitable for developing new materials and specialty chemicals. It is also being explored for its role in catalysis and material science applications due to its reactivity influenced by the fluorine atoms.

Mechanism of Action

The mechanism of action of 5,8-Difluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biological responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (4S)-5,8-Difluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride
  • Molecular Formula: C₉H₁₀ClF₂NO
  • Molar Mass : 221.63 g/mol
  • CAS Number : 1807940-80-2 (hydrochloride salt) .

Physical and Chemical Properties :

  • Storage : Requires an inert atmosphere and room temperature to maintain stability .
  • Safety Profile: Classified under GHS as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicant (respiratory system, Category 3) .

Applications : Primarily used in research and development, particularly in pharmaceutical chemistry for its structural role in modulating receptor interactions .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Properties

The following compounds share the chroman-4-amine backbone but differ in fluorine substitution patterns or halogens:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Fluorine Positions Key Differences
5,8-Difluorochroman-4-amine hydrochloride 1807940-80-2 C₉H₁₀ClF₂NO 221.63 5,8 Reference compound
5,7-Difluorochroman-4-amine hydrochloride 1392211-80-1 C₉H₁₀ClF₂NO 221.63 5,7 Altered electronic distribution
(R)-7,8-Difluorochroman-4-amine hydrochloride 1266231-84-8 C₉H₁₀ClF₂NO 221.63 7,8 Stereochemistry (R-configuration)
6,8-Difluorochroman-4-amine 886762-80-7 C₉H₉F₂NO 185.17 6,8 Non-hydrochlorated form; lower mass
(S)-6-Chlorochroman-4-amine hydrochloride 1956436-48-8 C₉H₁₁Cl₂NO 220.10 6-Cl (not F) Chlorine substitution; altered reactivity

Structural and Functional Insights

  • Fluorine Position Effects :

    • 5,8 vs. 5,7 Isomers : The 5,8-difluoro substitution (reference compound) creates distinct steric and electronic environments compared to the 5,7 isomer. This difference may influence binding affinity in biological targets, such as enzymes or receptors .
    • 7,8-Difluoro Analogs : The (R)-7,8 isomer introduces stereochemical complexity, which can affect chiral recognition in drug-receptor interactions .
  • Hydrochloride Salt vs. Free Amine: Compounds like 6,8-Difluorochroman-4-amine (non-salt form) exhibit lower molar mass (185.17 vs. Hydrochloride salts enhance water solubility, critical for pharmacokinetics in drug development .
  • Halogen Substitution: Replacing fluorine with chlorine ((S)-6-Chlorochroman-4-amine hydrochloride) increases molecular weight slightly (220.10 vs.

Biological Activity

5,8-Difluorochroman-4-amine hydrochloride is a synthetic compound characterized by its unique fluorinated chroman structure. Its molecular formula is C9H8ClF2N, with a molecular weight of approximately 221.63 g/mol. The compound's structure features two fluorine atoms at the 5 and 8 positions of the chroman ring, alongside an amine functional group at the 4 position. This configuration is significant for its biological activity, particularly in drug development and therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it can modulate the activity of various biological targets, which may lead to therapeutic effects in several diseases. The compound is noted for its potential as an enzyme inhibitor, particularly in pathways associated with inflammation and cancer.

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for certain enzymes involved in critical biological processes. For instance, it has been explored for its ability to inhibit Janus kinase (JAK) pathways, which are crucial in the context of autoimmune diseases and cancers .

Receptor Binding

The compound also exhibits binding properties to various receptors, which may influence cellular signaling pathways. This receptor interaction is essential for understanding its potential applications in treating conditions like leukemia and inflammatory diseases .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound Biological Activity Unique Aspects
5,8-Difluorochroman-4-amine HCl Enzyme inhibition; receptor bindingUnique fluorination pattern enhances activity
7,8-Difluorochroman-4-amine Moderate enzyme inhibition; less potent than 5,8 variantLacks specific stereochemistry
7,8-Dichlorochroman-4-amine Limited biological activity; different chemical propertiesSubstituted chlorine alters reactivity
7,8-Difluorochroman-4-carboxylic acid Altered reactivity; potential for different applicationsCarboxylic acid group changes interaction profile

Therapeutic Applications

  • Leukemia Treatment : In a study focusing on JAK inhibitors for leukemia treatment, this compound showed promise as a selective inhibitor that could prolong survival in murine models . This highlights its potential role in developing targeted therapies.
  • Inflammatory Diseases : Research indicates that this compound may be beneficial in treating inflammatory conditions due to its ability to inhibit pathways linked to immune responses . Further investigation into its pharmacodynamics and efficacy in clinical settings is warranted.

Pharmacokinetics and Toxicology

The pharmacokinetics of this compound have not been extensively documented in public literature; however, preliminary studies suggest it has favorable absorption characteristics and a low toxicity profile . Ongoing research aims to elucidate its metabolic pathways and any potential side effects.

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